

Application of Calcium Iodate Monohydrate in Analytical Chemistry Titrations

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Compound of Interest

Compound Name: *Calcium iodate monohydrate*

Cat. No.: *B1148404*

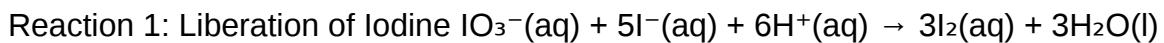
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Introduction

Calcium iodate monohydrate, $\text{Ca}(\text{IO}_3)_2 \cdot \text{H}_2\text{O}$, is a stable, non-hygroscopic oxidizing agent with a high molecular weight, making it an excellent primary standard in analytical chemistry.[\[1\]](#) [\[2\]](#) Its primary application in titrimetry is for the accurate standardization of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solutions. Standardized sodium thiosulfate is a versatile reducing agent used in numerous iodometric titrations for the quantitative analysis of various substances, including many pharmaceutical compounds. This application note provides a detailed protocol for the standardization of sodium thiosulfate using **calcium iodate monohydrate** and a subsequent protocol for the determination of ascorbic acid (Vitamin C) in a pharmaceutical preparation using the standardized thiosulfate solution.

Principle of the Method

The standardization process is based on a redox reaction. A precisely weighed amount of primary standard **calcium iodate monohydrate** is dissolved and treated with an excess of potassium iodide (KI) in an acidic solution. The iodate ions (IO_3^-) oxidize the iodide ions (I^-) to iodine (I_2).



The liberated iodine is then titrated with the sodium thiosulfate solution to be standardized. The endpoint is detected using a starch indicator, which forms a deep blue complex with iodine. The disappearance of the blue color marks the endpoint of the titration.

Reaction 2: Titration of Iodine $I_2(aq) + 2S_2O_3^{2-}(aq) \rightarrow 2I^-(aq) + S_4O_6^{2-}(aq)$

By knowing the initial mass of **calcium iodate monohydrate**, the exact molarity of the sodium thiosulfate solution can be calculated.

Application: Standardization of Sodium Thiosulfate Solution

This protocol outlines the procedure for the accurate determination of the molarity of a sodium thiosulfate solution using **calcium iodate monohydrate** as a primary standard.

Materials and Reagents

Reagent/Material	Grade	Supplier
Calcium Iodate Monohydrate ($Ca(IO_3)_2 \cdot H_2O$)	Primary Standard Grade ($\geq 99.5\%$)	Major Chemical Supplier
Sodium Thiosulfate Pentahydrate ($Na_2S_2O_3 \cdot 5H_2O$)	ACS Reagent Grade	Major Chemical Supplier
Potassium Iodide (KI)	ACS Reagent Grade	Major Chemical Supplier
Hydrochloric Acid (HCl), concentrated	ACS Reagent Grade	Major Chemical Supplier
Starch Indicator Solution	1% (w/v), freshly prepared	In-house preparation
Deionized Water	Type I	In-house water purification system

Experimental Protocol

3.2.1. Preparation of ~0.1 M Sodium Thiosulfate Solution

- Boil approximately 1 L of deionized water for 5 minutes to sterilize it and remove dissolved CO_2 .
- Allow the water to cool to room temperature.

- Weigh approximately 25 g of sodium thiosulfate pentahydrate and dissolve it in the cooled, boiled water in a 1 L volumetric flask.
- Add 0.1 g of anhydrous sodium carbonate (Na_2CO_3) to stabilize the solution.
- Dilute to the mark with the cooled, boiled deionized water and mix thoroughly.
- Store the solution in a tightly stoppered, dark glass bottle and allow it to stand for at least 24 hours before standardization.

3.2.2. Standardization Procedure

- Accurately weigh, by difference, approximately 0.12-0.15 g of primary standard **calcium iodate monohydrate** into a 250 mL Erlenmeyer flask. Record the exact mass.
- Dissolve the **calcium iodate monohydrate** in 75 mL of deionized water.
- Add 2 g of potassium iodide (KI) to the solution and swirl to dissolve.
- Carefully add 5 mL of 2 M hydrochloric acid (HCl) to the flask. The solution will turn a deep yellow-brown due to the liberation of iodine.
- Immediately begin titrating with the ~0.1 M sodium thiosulfate solution from a 50 mL burette.
- Continue the titration until the solution becomes a pale yellow color.
- Add 2 mL of freshly prepared starch indicator solution. The solution will turn a deep blue-black.
- Continue the titration dropwise, with constant swirling, until the blue color completely disappears, leaving a colorless solution.
- Record the final volume of the sodium thiosulfate solution used.
- Repeat the titration at least two more times with fresh portions of **calcium iodate monohydrate**.

Data Presentation and Calculation

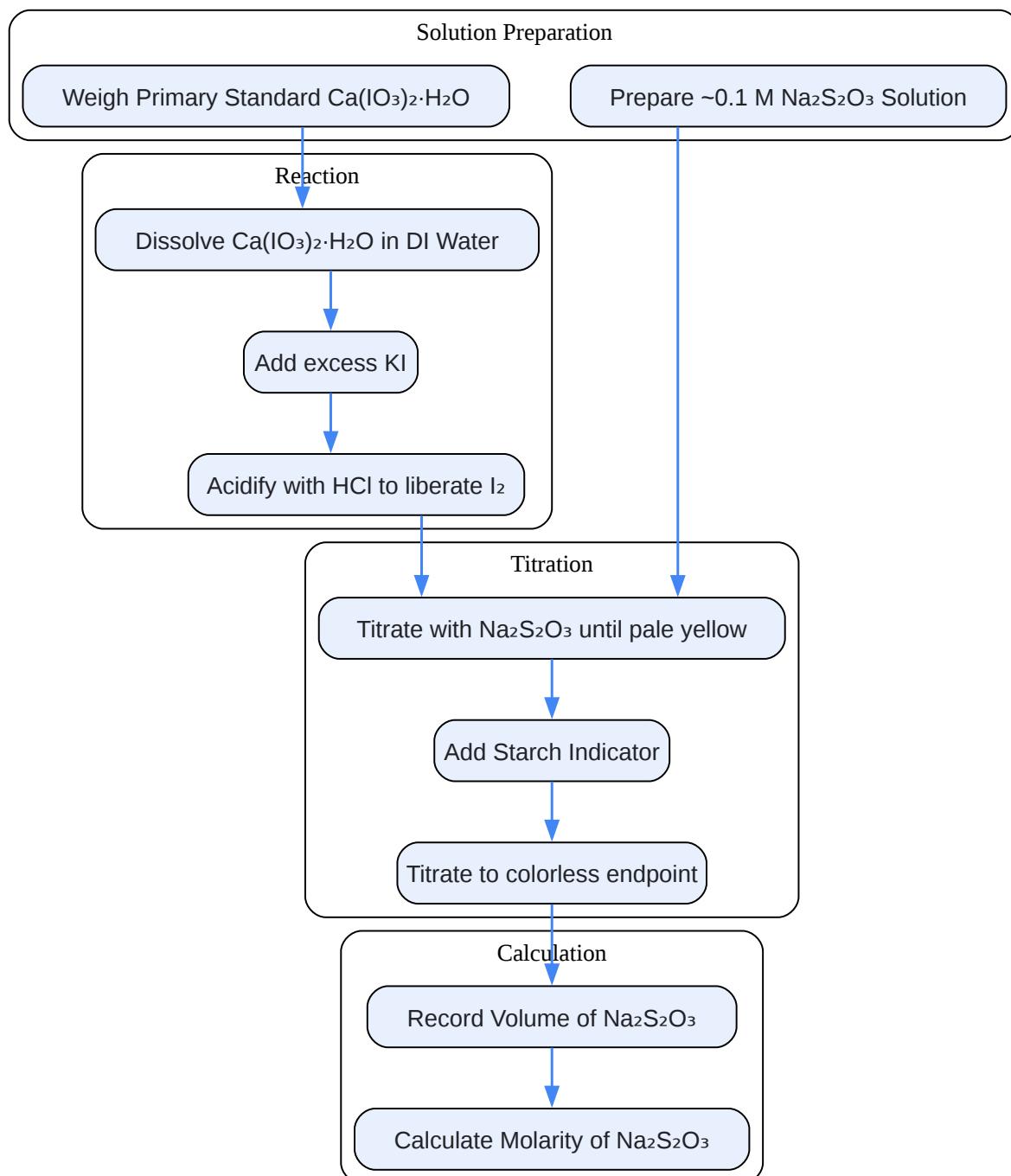
Table 1: Standardization of Sodium Thiosulfate Solution

Trial	Mass of $\text{Ca}(\text{IO}_3)_2 \cdot \text{H}_2\text{O}$ (g)	Final Burette Reading (mL)	Initial Burette Reading (mL)	Volume of $\text{Na}_2\text{S}_2\text{O}_3$ (mL)	Molarity of $\text{Na}_2\text{S}_2\text{O}_3$ (M)
1					
2					
3					
Average					
Standard Deviation					

Calculation of Sodium Thiosulfate Molarity:

- Moles of $\text{Ca}(\text{IO}_3)_2 \cdot \text{H}_2\text{O}$: Moles = Mass of $\text{Ca}(\text{IO}_3)_2 \cdot \text{H}_2\text{O}$ / Molar Mass of $\text{Ca}(\text{IO}_3)_2 \cdot \text{H}_2\text{O}$ (407.90 g/mol)
- Moles of I_2 liberated: From the stoichiometry of Reaction 1, 1 mole of IO_3^- produces 3 moles of I_2 . Since 1 mole of $\text{Ca}(\text{IO}_3)_2$ contains 2 moles of IO_3^- , 1 mole of $\text{Ca}(\text{IO}_3)_2$ produces 6 moles of I_2 . Moles of I_2 = Moles of $\text{Ca}(\text{IO}_3)_2 \cdot \text{H}_2\text{O} \times 6$
- Moles of $\text{Na}_2\text{S}_2\text{O}_3$ reacted: From the stoichiometry of Reaction 2, 2 moles of $\text{S}_2\text{O}_3^{2-}$ react with 1 mole of I_2 . Moles of $\text{Na}_2\text{S}_2\text{O}_3$ = Moles of $\text{I}_2 \times 2$
- Molarity of $\text{Na}_2\text{S}_2\text{O}_3$: Molarity = Moles of $\text{Na}_2\text{S}_2\text{O}_3$ / Volume of $\text{Na}_2\text{S}_2\text{O}_3$ (L)

Experimental Workflow Diagram

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Caption: Workflow for the standardization of sodium thiosulfate.

Application: Determination of Ascorbic Acid in a Pharmaceutical Product

This protocol describes the use of the standardized sodium thiosulfate solution to determine the amount of ascorbic acid (Vitamin C) in a tablet.

Principle

A known mass of a Vitamin C tablet is dissolved, and an excess of a standard iodine solution (generated in situ from potassium iodate and potassium iodide) is added. The ascorbic acid is oxidized by the iodine. The excess, unreacted iodine is then back-titrated with the previously standardized sodium thiosulfate solution.

Reaction 3: Oxidation of Ascorbic Acid $\text{C}_6\text{H}_8\text{O}_6$ (Ascorbic Acid) + $\text{I}_2 \rightarrow \text{C}_6\text{H}_6\text{O}_6$ (Dehydroascorbic Acid) + $2\text{I}^- + 2\text{H}^+$

Materials and Reagents

Reagent/Material	Grade	Supplier
Standardized Sodium Thiosulfate Solution	~0.1 M (from Part 3)	In-house preparation
Potassium Iodate (KIO_3)	ACS Reagent Grade	Major Chemical Supplier
Potassium Iodide (KI)	ACS Reagent Grade	Major Chemical Supplier
Sulfuric Acid (H_2SO_4), concentrated	ACS Reagent Grade	Major Chemical Supplier
Starch Indicator Solution	1% (w/v), freshly prepared	In-house preparation
Vitamin C Tablet	Pharmaceutical Grade	Commercial Pharmacy
Deionized Water	Type I	In-house water purification system

Experimental Protocol

4.3.1. Preparation of Standard 0.02 M Potassium Iodate Solution

- Dry a sample of potassium iodate at 110°C for 1 hour and cool in a desiccator.
- Accurately weigh approximately 4.28 g of the dried KIO_3 .
- Quantitatively transfer the KIO_3 to a 1 L volumetric flask, dissolve in deionized water, and dilute to the mark. Mix thoroughly. Calculate the exact molarity.

4.3.2. Sample Preparation and Titration

- Weigh one Vitamin C tablet and then crush it into a fine powder using a mortar and pestle.
- Accurately weigh a portion of the powdered tablet equivalent to approximately 100-150 mg of ascorbic acid into a 250 mL Erlenmeyer flask.
- Dissolve the powder in 50 mL of 1 M sulfuric acid.
- Pipette exactly 50.00 mL of the standard 0.02 M KIO_3 solution into the flask.
- Add 2 g of KI and swirl to dissolve. A brown color of iodine will appear.
- Allow the reaction to proceed for 5 minutes in a stoppered flask, away from direct sunlight.
- Titrate the excess iodine with your standardized ~0.1 M sodium thiosulfate solution until the solution is a pale yellow.
- Add 2 mL of starch indicator and continue the titration until the blue color disappears.
- Record the volume of sodium thiosulfate solution used.
- Perform a blank titration by repeating steps 3-8 without the Vitamin C sample.

Data Presentation and Calculation

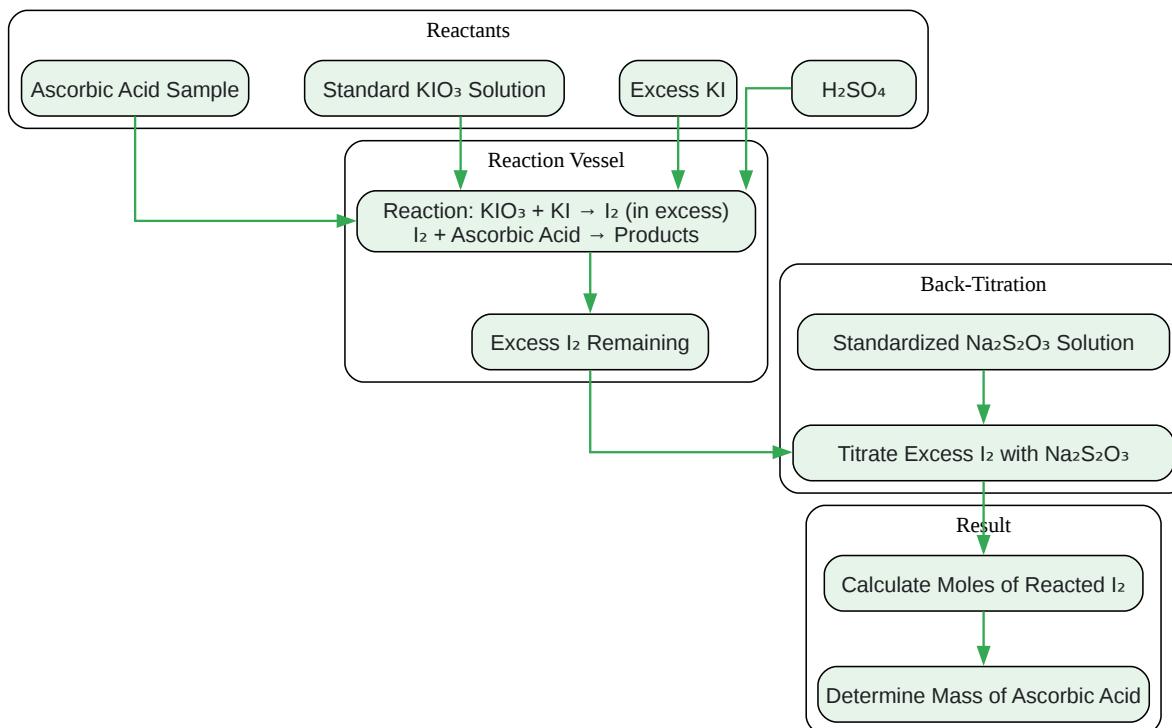
Table 2: Determination of Ascorbic Acid

Determination	Mass of Tablet Powder (g)	Volume of Standardized Na ₂ S ₂ O ₃ (mL)
Sample 1		
Sample 2		
Sample 3		
Blank	N/A	

Calculation of Ascorbic Acid Content:

- Total moles of I₂ generated (from blank titration): Moles of I₂ (total) = (Volume of Na₂S₂O₃ for blank (L) × Molarity of Na₂S₂O₃) / 2
- Moles of excess I₂ (from sample titration): Moles of I₂ (excess) = (Volume of Na₂S₂O₃ for sample (L) × Molarity of Na₂S₂O₃) / 2
- Moles of I₂ reacted with Ascorbic Acid: Moles of I₂ (reacted) = Moles of I₂ (total) - Moles of I₂ (excess)
- Moles of Ascorbic Acid: From the stoichiometry of Reaction 3, 1 mole of ascorbic acid reacts with 1 mole of I₂. Moles of Ascorbic Acid = Moles of I₂ (reacted)
- Mass of Ascorbic Acid in sample: Mass = Moles of Ascorbic Acid × Molar Mass of Ascorbic Acid (176.12 g/mol)
- Percentage of Ascorbic Acid in tablet: % (w/w) = (Mass of Ascorbic Acid in sample / Mass of tablet powder) × 100

Logical Relationship Diagram



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Caption: Logical flow for ascorbic acid determination.

Conclusion

Calcium iodate monohydrate serves as an excellent primary standard for the standardization of sodium thiosulfate solutions due to its high purity and stability. The protocols detailed in this application note provide a robust and accurate method for this standardization and its

subsequent application in the quality control analysis of pharmaceutical products, such as the determination of ascorbic acid in Vitamin C tablets. The principles of iodometric titration are widely applicable in pharmaceutical analysis for various active ingredients and excipients that possess oxidizing or reducing properties.

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References

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